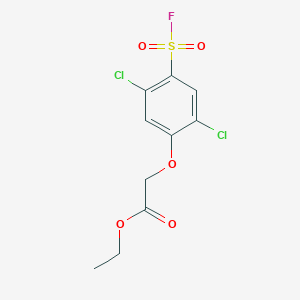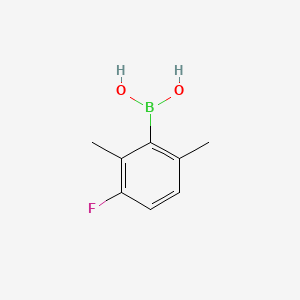
2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis. This compound is known for its stability and versatility, making it a valuable building block in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-difluoro-6-(methylthio)phenylboronic acid with pinacol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or alcohols.
Reduction: Reduction reactions can convert the boron moiety to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenated reagents like bromine (Br2) or iodine (I2)
Major Products
Oxidation: Boronic acids or alcohols
Reduction: Boranes
Substitution: Various substituted phenyl derivatives
科学研究应用
2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of boron-containing drugs, which have applications in cancer therapy and other medical treatments.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-oxygen complexes. These complexes can undergo various reactions, including nucleophilic substitution, elimination, and addition reactions. The boron moiety acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations.
相似化合物的比较
Similar Compounds
- 2,3-Difluoro-6-methoxyphenylboronic acid
- 2,3-Difluoro-6-(methylthio)phenyl)methanol
- 2,3-Difluoro-6-(methylthio)phenol
Uniqueness
2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and ease of handling. Unlike some boronic acids, it is less prone to oxidation and hydrolysis, making it a more reliable reagent in various chemical reactions. Its unique structure also allows for selective functionalization, providing an advantage in complex synthetic pathways.
属性
分子式 |
C13H17BF2O2S |
|---|---|
分子量 |
286.1 g/mol |
IUPAC 名称 |
2-(2,3-difluoro-6-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)10-9(19-5)7-6-8(15)11(10)16/h6-7H,1-5H3 |
InChI 键 |
WNLNTHGAKPKZQY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


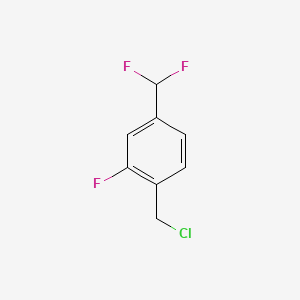


![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
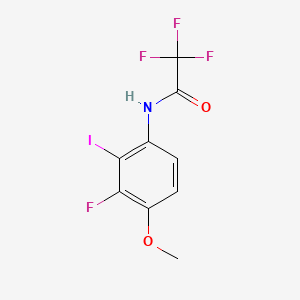
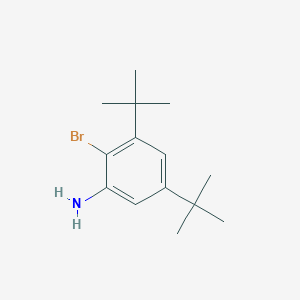
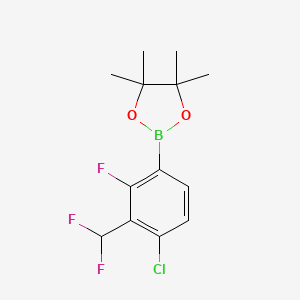
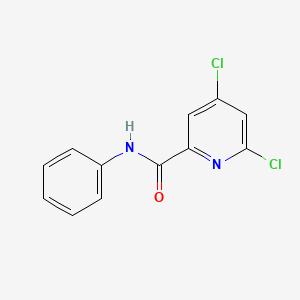
![N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide](/img/structure/B14020606.png)


